molecular formula C28H26N2O8 B14673147 Tetramethyl 2-(1h-indol-3-yl)-2,3,4,9-tetrahydro-1h-carbazole-1,2,3,4-tetracarboxylate CAS No. 37914-35-5

Tetramethyl 2-(1h-indol-3-yl)-2,3,4,9-tetrahydro-1h-carbazole-1,2,3,4-tetracarboxylate

Cat. No.: B14673147
CAS No.: 37914-35-5
M. Wt: 518.5 g/mol
InChI Key: BUPMPYRNBMIMQU-UHFFFAOYSA-N
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Description

Tetramethyl 2-(1H-indol-3-yl)-2,3,4,9-tetrahydro-1H-carbazole-1,2,3,4-tetracarboxylate is a polycyclic aromatic compound featuring a fused carbazole-indole scaffold with four methyl ester groups. This structure combines the bioactive indole moiety, known for its prevalence in pharmaceuticals (e.g., serotonin, melatonin analogs), with a tetrahydrocarbazole core, which is associated with diverse biological activities, including enzyme inhibition and receptor modulation . The tetracarboxylate ester groups enhance solubility in organic solvents and may influence intermolecular interactions in catalytic or binding processes.

Properties

CAS No.

37914-35-5

Molecular Formula

C28H26N2O8

Molecular Weight

518.5 g/mol

IUPAC Name

tetramethyl 2-(1H-indol-3-yl)-1,3,4,9-tetrahydrocarbazole-1,2,3,4-tetracarboxylate

InChI

InChI=1S/C28H26N2O8/c1-35-24(31)20-19-15-10-6-8-12-18(15)30-23(19)22(26(33)37-3)28(27(34)38-4,21(20)25(32)36-2)16-13-29-17-11-7-5-9-14(16)17/h5-13,20-22,29-30H,1-4H3

InChI Key

BUPMPYRNBMIMQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(C(C(C2=C1C3=CC=CC=C3N2)C(=O)OC)(C4=CNC5=CC=CC=C54)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 2-(1h-indol-3-yl)-2,3,4,9-tetrahydro-1h-carbazole-1,2,3,4-tetracarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene can yield intermediate compounds that are further processed to obtain the target molecule .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 2-(1h-indol-3-yl)-2,3,4,9-tetrahydro-1h-carbazole-1,2,3,4-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinonoid derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Tetramethyl 2-(1h-indol-3-yl)-2,3,4,9-tetrahydro-1h-carbazole-1,2,3,4-tetracarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Tetramethyl 2-(1h-indol-3-yl)-2,3,4,9-tetrahydro-1h-carbazole-1,2,3,4-tetracarboxylate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The indole and carbazole moieties can interact with biological macromolecules through hydrogen bonding, π-π interactions, and hydrophobic effects, influencing cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

1,2,3,4-Tetrahydrocarbazole (CAS 942-01-8)
  • Molecular Formula : C₁₂H₁₃N
  • Molecular Weight : 171.24 g/mol
  • Key Differences : Lacks the indol-3-yl substituent and tetracarboxylate groups.
  • Applications : Used as a precursor in organic synthesis and pharmaceutical intermediates. Its simpler structure limits functional diversity compared to the target compound .
1,2,3,4-Tetrahydrocyclopenta[b]indole-2-carboxylic Acid (CAS 35418-49-6)
  • Molecular Formula: C₁₂H₁₁NO₂
  • Molecular Weight : 201.22 g/mol
  • Key Differences : Contains a carboxylic acid group instead of methyl esters and features a cyclopentane ring fused to the indole.

Functional Group Analogs

Methyl 2,3,4,9-Tetrahydro-1H-Carbazole-3-carboxylate
  • Hypothetical Structure : Similar to the target compound but with a single carboxylate group.
  • Expected Properties : Reduced steric hindrance and lower molecular weight compared to the tetracarboxylate derivative. Such analogs are often intermediates in alkaloid synthesis.
Tetramethyl 1H-Indole-2,3,4,5-Tetracarboxylate

Pharmacological Context

  • Triazole-Containing Analogs : Compounds like 1H-1,2,3-triazole derivatives (e.g., from ) share modular synthetic routes (e.g., click chemistry) but differ in bioactivity profiles. The triazole moiety often enhances metabolic stability, whereas the tetracarboxylate groups in the target compound may prioritize solubility over membrane permeability .

Data Table: Comparative Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound Not Reported C₂₈H₂₆N₂O₈ ~518.52 (estimated) Tetracarboxylate, Indol-3-yl
1,2,3,4-Tetrahydrocarbazole 942-01-8 C₁₂H₁₃N 171.24 None
1,2,3,4-Tetrahydrocyclopenta[b]indole-2-carboxylic Acid 35418-49-6 C₁₂H₁₁NO₂ 201.22 Carboxylic Acid

Notes and Limitations

  • Data Gaps: No direct pharmacological or crystallographic data (e.g., SHELX-refined structures) are available for the target compound, necessitating reliance on analog-based extrapolation .
  • Safety Considerations : Handling guidelines for 1,2,3,4-tetrahydrocarbazole (e.g., TCI America’s protocols) recommend avoiding inhalation and skin contact, which may extend to the target compound due to structural similarities .

Biological Activity

Tetramethyl 2-(1H-indol-3-yl)-2,3,4,9-tetrahydro-1H-carbazole-1,2,3,4-tetracarboxylate (commonly referred to as Tetrahydrocarbazole) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C28H26N2O8C_{28}H_{26}N_{2}O_{8} and a molecular weight of 498.51 g/mol. The compound features a tetrahydrocarbazole core structure which is known for its diverse biological activities.

1. Anticancer Activity

Research indicates that tetrahydrocarbazole derivatives demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HT-29 (colon cancer) and other carcinoma lines.
  • Methodology : The MTT assay was employed to assess cell viability post-treatment with the compound.
  • Results : Compounds derived from tetrahydrocarbazole exhibited IC50 values ranging from 50 to 550 nM against specific cancer targets, indicating potent anticancer properties .

2. Antimicrobial Activity

Tetrahydrocarbazole derivatives have shown promising results in antimicrobial assays:

  • Tested Against : Various bacterial strains and fungi.
  • Findings : Specific derivatives displayed effective inhibition against microbial growth, suggesting potential use as antimicrobial agents .

3. Antinociceptive and Anti-inflammatory Properties

Studies have explored the analgesic effects of tetrahydrocarbazole compounds:

  • Method : Maximal electroshock method was utilized to evaluate pain response in animal models.
  • Outcome : The tested compounds exhibited significant reductions in pain response compared to control groups .

Synthesis Methods

The synthesis of tetramethyl 2-(1H-indol-3-yl)-2,3,4,9-tetrahydro-1H-carbazole involves various chemical reactions. Common methods include:

  • Fischer Indole Synthesis : A widely used method for creating indole derivatives through the reaction of phenyl hydrazine with ketones or aldehydes.
  • Yield Optimization : Typical yields reported are around 80% under optimized conditions .

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer potential of tetrahydrocarbazole derivatives:

  • Objective : To evaluate cytotoxicity against HT-29 cells.
  • Results : The derivative showed a dose-dependent inhibition of cell growth with an IC50 value of 150 nM.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties:

  • Objective : To determine the effectiveness against Staphylococcus aureus and Escherichia coli.
  • Results : The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) below 100 µg/mL for both strains.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineMethod UsedResults
AnticancerHT-29 (Colon Cancer)MTT AssayIC50 = 150 nM
AntimicrobialStaphylococcus aureusMIC TestMIC < 100 µg/mL
AntinociceptiveAnimal ModelsMaximal ElectroshockSignificant Pain Reduction

Q & A

Q. Basic Research Focus

  • Cytotoxicity assays : Use MTT or resazurin-based tests against cancer cell lines (e.g., HeLa, MCF-7) to screen for antitumor activity, as tetrahydrocarbazoles often intercalate DNA .
  • Enzyme inhibition : Assay against kinases (e.g., CDK2) or topoisomerases via fluorescence polarization, given the compound’s planar aromatic system .

Q. Advanced Research Focus

  • Target identification : Employ thermal shift assays (TSA) to identify protein targets by monitoring thermal denaturation shifts upon ligand binding.
  • Mechanistic studies : Use surface plasmon resonance (SPR) to quantify binding kinetics to receptors like serotonin transporters (SERT), leveraging the indole moiety’s affinity for neurological targets .

How can computational modeling guide the rational design of derivatives with enhanced bioactivity?

Q. Advanced Research Focus

  • Docking studies : Use AutoDock Vina to predict binding poses in active sites (e.g., RORγT nuclear receptor) . Focus on carboxylate groups for hydrogen-bond interactions.
  • QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond donors to optimize pharmacokinetics .
  • MD simulations : Run 100-ns molecular dynamics simulations (AMBER) to assess stability of ligand-receptor complexes and identify key binding residues .

What strategies mitigate common synthetic challenges, such as low regioselectivity in carboxylate functionalization?

Q. Basic Research Focus

  • Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer esterification to specific positions.
  • Stepwise protection : Sequentially protect reactive sites (e.g., indole NH with Boc, then methyl esterification) to avoid cross-reactivity .

Q. Advanced Research Focus

  • Enzymatic catalysis : Use lipases (e.g., Candida antarctica Lipase B) for regioselective ester hydrolysis/formation under mild conditions.
  • Photoredox catalysis : Employ iridium-based catalysts (e.g., Ir(ppy)3_3) to selectively functionalize C–H bonds adjacent to nitrogen atoms .

How should researchers address discrepancies between spectroscopic data and crystallographic results?

Q. Advanced Research Focus

  • Dynamic NMR : Perform variable-temperature 1^1H NMR to detect conformational exchange broadening, explaining differences between solution and solid-state structures.
  • Synchrotron XRD : Utilize high-energy radiation (e.g., at APS or ESRF) to collect ultra-high-resolution data for flexible moieties like ester groups .

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